Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1-benzothiophene-2-carboxylate
Description
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1-benzothiophene-2-carboxylate (Molecular Formula: C₁₄H₁₃NO₆S₂, Molecular Weight: 355.39 g/mol) is a sulfamoyl-substituted benzothiophene derivative. Its structure features:
- A 1-benzothiophene-2-carboxylate core.
- A sulfamoyl (-SO₂NH-) group at position 3, linked to a 2,3-dihydro-1,4-benzodioxin-6-yl substituent.
- A methyl ester group at the carboxylate position.
The 2,3-dihydro-1,4-benzodioxin moiety introduces a fused oxygen-containing heterocycle, which may influence hydrogen bonding, solubility, and conformational rigidity .
Properties
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6S2/c1-23-18(20)16-17(12-4-2-3-5-15(12)26-16)27(21,22)19-11-6-7-13-14(10-11)25-9-8-24-13/h2-7,10,19H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDROVZJFTOZYQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylamine with appropriate reagents to introduce the sulfamoyl group. Subsequent esterification reactions are used to attach the carboxylate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, often involving continuous flow chemistry to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of sulfonic acids or carboxylic acids.
Reduction: Production of reduced benzothiophene derivatives.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Enzyme Inhibition Studies
Recent research has demonstrated that derivatives of the compound exhibit significant inhibitory activity against key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively. A study highlighted the synthesis of new sulfonamides derived from benzodioxane that showed promising results in enzyme inhibition assays, indicating potential therapeutic applications for metabolic disorders and neurodegenerative diseases .
Anticancer Activity
Another area of interest is the anticancer potential of methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1-benzothiophene-2-carboxylate. Preliminary studies have indicated that compounds with similar structures can induce cytotoxic effects on various cancer cell lines. For instance, derivatives were tested for their ability to inhibit cell proliferation in human cancer cells, showing varying degrees of effectiveness .
Case Studies
- Enzyme Inhibition : A study synthesized several derivatives based on the compound and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase. The most promising derivative showed an IC50 value significantly lower than standard inhibitors, suggesting enhanced potency against these targets .
- Anticancer Screening : In vitro assays were conducted on human cancer cell lines where certain derivatives exhibited over 70% inhibition of cell growth at micromolar concentrations. This indicates a potential pathway for developing new anticancer therapeutics based on the compound's structure .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfamoyl group, in particular, plays a crucial role in binding to biological targets, influencing cellular processes and signaling pathways.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, modulating their activity.
Signaling Pathways: It may interfere with intracellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The closest analog identified is methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate , which shares the benzothiophene-sulfamoyl-carboxylate scaffold but substitutes the benzodioxin group with a 3,4-dimethoxyphenyl moiety.
Table 1: Structural and Molecular Comparison
| Property | Target Compound (Benzodioxin Substituent) | Analog (Dimethoxyphenyl Substituent) |
|---|---|---|
| Molecular Formula | C₁₄H₁₃NO₆S₂ | C₁₆H₁₅NO₇S₂ |
| Molecular Weight (g/mol) | 355.39 | ~389.42 (estimated) |
| Substituent | 2,3-Dihydro-1,4-benzodioxin-6-yl | 3,4-Dimethoxyphenyl |
| Key Functional Groups | Ether oxygens (benzodioxin) | Methoxy groups (-OCH₃) |
| Hydrogen Bonding Potential | High (ether oxygens as acceptors) | Moderate (methoxy groups as weak acceptors) |
Implications of Substituent Differences
(i) Hydrogen Bonding and Crystal Packing
- The benzodioxin group in the target compound provides two ether oxygen atoms capable of acting as hydrogen bond acceptors. This feature may enhance crystal packing efficiency, as observed in compounds analyzed via SHELX-based crystallographic methods .
(ii) Lipophilicity and Solubility
- The benzodioxin substituent introduces a fused aromatic system with reduced polarity compared to the dimethoxyphenyl group. This could increase lipophilicity, impacting membrane permeability in biological systems.
(iii) Conformational Rigidity
- In contrast, the dimethoxyphenyl substituent allows greater conformational flexibility, which may influence binding to biological targets like enzymes or receptors .
Research Findings and Methodological Context
- Crystallographic Analysis : The target compound’s crystal structure could be resolved using SHELX programs, which are widely employed for small-molecule refinement . ORTEP-III may visualize its 3D conformation, highlighting the benzodioxin ring’s puckering parameters (e.g., Cremer-Pople coordinates) .
- Hydrogen Bond Networks : Graph-set analysis (as described by Bernstein et al.) would classify intermolecular interactions, particularly the role of benzodioxin’s ether oxygens in forming C=O⋯H-N or O⋯H-O motifs .
Biological Activity
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1-benzothiophene-2-carboxylate is a compound that combines the structural features of benzothiophene and benzodioxane, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₅N₁O₄S
- Molecular Weight : 305.35 g/mol
Antidiabetic Activity
Recent studies have indicated that benzothiophene derivatives exhibit significant antidiabetic properties. The compound's structural similarity to known antidiabetic agents suggests it may inhibit enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. In vitro assays demonstrated that derivatives of benzothiophene can effectively lower blood glucose levels by inhibiting this enzyme .
Anticancer Properties
Benzothiophene compounds have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. Specifically, compounds with similar structures have been reported to inhibit the growth of various cancer cell lines, including A549 (lung cancer) and HUVEC (human umbilical vein endothelial cells) . The mechanisms involved may include the modulation of signaling pathways related to cell proliferation and survival.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds such as this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes like COX-2. This potential has been supported by various studies highlighting the anti-inflammatory activity of benzothiophene derivatives .
The biological activities of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in glucose metabolism and inflammation.
- Signal Transduction Modulation : It may influence pathways such as MAPK and NF-kB that are crucial for cell survival and inflammation.
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties attributed to similar compounds suggest a role in reducing oxidative stress within cells.
Case Study 1: Antidiabetic Activity Evaluation
A study evaluated a series of benzothiophene derivatives for their α-glucosidase inhibitory activity. Among them, this compound showed promising results with an IC50 value indicating effective inhibition compared to standard drugs .
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro tests on A549 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound induces programmed cell death through intrinsic pathways .
Q & A
Q. What are the synthetic routes for Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1-benzothiophene-2-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with sulfonylation of 2,3-dihydro-1,4-benzodioxin using sulfonyl chloride, followed by amination to introduce the sulfamoyl group. The benzothiophene carboxylate moiety is then coupled via nucleophilic substitution or cross-coupling reactions. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (0–80°C), and catalysts (e.g., Pd for cross-coupling). Yield optimization often requires iterative adjustment of stoichiometry and purification via column chromatography .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR (¹H/¹³C): Assigns proton environments (e.g., dihydrobenzodioxin aromatic protons at δ 6.8–7.2 ppm) and confirms sulfamoyl linkage (NH resonance at δ ~5.5 ppm).
- X-ray crystallography: Resolves spatial conformation, including dihedral angles between benzodioxin and benzothiophene rings. SHELX software is widely used for refinement .
- FT-IR: Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S=O at ~1350 cm⁻¹) .
Q. How does the compound’s structure influence its reactivity in substitution or redox reactions?
The sulfamoyl group (-SO₂NH-) acts as a weak nucleophile, enabling electrophilic aromatic substitution at the benzothiophene ring. The methyl ester at C2 stabilizes the ring via electron-withdrawing effects, directing reactivity to the C3 position. Redox susceptibility is observed in the benzodioxin moiety, which can undergo ring-opening under strong oxidizing conditions (e.g., KMnO₄) .
Advanced Research Questions
Q. How can computational methods resolve contradictions between spectroscopic data and crystallographic results?
Discrepancies (e.g., bond length variations in NMR vs. X-ray data) are addressed using DFT calculations (B3LYP/6-31G*) to model electronic environments. Molecular dynamics simulations (e.g., AMBER) predict conformational flexibility, while ORTEP-3 visualizes crystallographic disorder .
Q. What strategies mitigate side reactions during sulfamoyl group installation?
Competitive sulfonation at unintended positions is minimized by:
- Pre-activating the benzodioxin ring with Lewis acids (e.g., AlCl₃).
- Using protecting groups (e.g., tert-butoxycarbonyl) on the benzothiophene nitrogen.
- Low-temperature (-20°C) reaction conditions to slow kinetically favored pathways .
Q. How does the compound’s conformational flexibility impact its biological interactions?
Ring puckering analysis (Cremer-Pople parameters) reveals non-planar benzodioxin and benzothiophene rings, creating a chiral cavity that selectively binds enzymes like cyclooxygenase-2. Hydrogen-bonding patterns (graph set analysis: R₂²(8) motifs) stabilize protein-ligand complexes .
Q. What experimental designs validate the compound’s role in inhibiting enzymatic targets?
- Kinetic assays: Measure IC₅₀ values using fluorogenic substrates (e.g., dansyl-labeled peptides).
- Isothermal titration calorimetry (ITC): Quantifies binding thermodynamics (ΔG, ΔH).
- Molecular docking (AutoDock Vina): Predicts binding poses, validated by mutagenesis studies (e.g., Ala-scanning of active-site residues) .
Methodological Challenges and Solutions
Q. How are reaction intermediates characterized in multi-step syntheses?
- LC-MS/MS: Tracks intermediates in real-time with high sensitivity (ppb-level detection).
- In situ IR spectroscopy: Monitors functional group transformations (e.g., ester hydrolysis).
- Cryogenic trapping: Stabilizes transient species (e.g., sulfonyl chloride intermediates) for NMR analysis .
Q. What approaches resolve crystallographic disorder in the benzodioxin ring?
Q. How do solvent effects modulate the compound’s stability during biological assays?
Polar aprotic solvents (e.g., DMSO) enhance solubility but accelerate ester hydrolysis. Stability is improved using:
- Lyophilization: Freeze-drying in PBS buffer (pH 7.4).
- Co-solvents (PEG-400): Reduce aqueous degradation while maintaining bioavailability .
Data Interpretation Frameworks
Q. What statistical models address variability in biological replicate studies?
Q. How are hydrogen-bonding networks in co-crystals analyzed for drug design?
Graph set theory categorizes motifs (e.g., C(6) chains or D(2) dimers), which are correlated with binding affinity (R² > 0.85 in regression models). Topological polar surface area (TPSA) calculations prioritize synthetic analogs with enhanced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
